molecular formula C8H4BrNO2S B14781972 3-Bromobenzo[c]isothiazole-5-carboxylic acid

3-Bromobenzo[c]isothiazole-5-carboxylic acid

Cat. No.: B14781972
M. Wt: 258.09 g/mol
InChI Key: QQUGQRIXZIMKTD-UHFFFAOYSA-N
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Description

3-Bromobenzo[c]isothiazole-5-carboxylic acid is a polyfunctional heterocyclic compound featuring a bromine atom at position 3 and a carboxylic acid group at position 5 of the isothiazole ring. This compound is synthesized via the nitrosative hydrolysis of 3-bromoisothiazole-5-carboxamide using NaNO₂ in trifluoroacetic acid (TFA), achieving yields up to 95% . Characterization by UV-vis spectroscopy (λmax 284 nm), IR (ν(C=O) at 1719 cm⁻¹), and NMR confirms its structural integrity . Isothiazole derivatives are recognized for their biological relevance, including anti-HIV, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula

C8H4BrNO2S

Molecular Weight

258.09 g/mol

IUPAC Name

3-bromo-2,1-benzothiazole-5-carboxylic acid

InChI

InChI=1S/C8H4BrNO2S/c9-7-5-3-4(8(11)12)1-2-6(5)10-13-7/h1-3H,(H,11,12)

InChI Key

QQUGQRIXZIMKTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSC(=C2C=C1C(=O)O)Br

Origin of Product

United States

Preparation Methods

Cyclization of Thioamide Precursors

Thioamide Cyclization with Oxidative Agents

A foundational approach involves the cyclization of 3-aminopropenethioamide derivatives using oxidative agents. For example, bromine-mediated cyclization in ethyl acetate converts N-substituted propanethioamides into 4-cyanoisothiazoles, a strategy adaptable to benzo[c]isothiazole frameworks. Chromium trioxide supported on silica gel enables solvent-free cyclization, though yields for brominated variants remain unreported.

Bromine Incorporation via Electrophilic Substitution

Post-cyclization bromination is feasible using molecular bromine (Br₂) or N-bromosuccinimide (NBS). For instance, 4-phenylisothiazole-5-carboxamide undergoes bromination at the 3-position with Br₂ in dichloromethane, followed by oxidation to the carboxylic acid. This two-step process achieves 95% purity but requires stringent temperature control (0–5°C) to avoid diastereomer formation.

Oxidation of Carboxamide Intermediates

Nitrous Acid-Mediated Carboxamide Oxidation

A high-yield method involves treating 3-bromo-4-phenylisothiazole-5-carboxamide with sodium nitrite (NaNO₂) in trifluoroacetic acid (TFA) at 0°C. This one-pot oxidation cleaves the amide bond, directly yielding 3-bromobenzo[c]isothiazole-5-carboxylic acid in 99% yield. The reaction mechanism proceeds via diazotization and hydrolysis, with TFA acting as both acid catalyst and solvent.

Table 1: Optimization of NaNO₂-Mediated Oxidation
Parameter Optimal Value Yield (%) Purity (%)
NaNO₂ Equivalents 4 99 ≥95
Temperature (°C) 0 99 ≥95
Solvent TFA 99 ≥95
Reaction Time (min) 15 99 ≥95

Hypohalous Acid Oxidation

Alternative oxidation using hypochlorous acid (HOCl) salts converts acetylated intermediates to carboxylic acids. For example, 3-bromo-4-acetylisothiazole derivatives treated with NaClO₂ in acidic media yield the target compound, though side reactions reduce yields to ~70%.

Solid-Phase Synthesis Strategies

Traceless Linker Approach on Merrifield Resin

A traceless solid-phase synthesis starts with functionalizing chloromethyl polystyrene resin with a sulfur linker. Sequential coupling of 4-amino-thiazole-5-carboxylic acid building blocks enables modular assembly of the isothiazole core. After cleavage from the resin, this compound is obtained in 9% overall yield over 11 steps, with purities ≥87%.

Fmoc-Based Peptide Synthesis

Fluorenylmethyloxycarbonyl (Fmoc) protection facilitates regioselective amide bond formation at the C4 and C5 positions of the thiazole ring. This method permits late-stage bromination using CuBr₂, though scalability is limited by resin loading capacity.

Hydrolysis of Ester Precursors

Alkaline Ester Hydrolysis

Methyl 3-bromobenzo[c]isothiazole-5-carboxylate undergoes saponification with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1). This method achieves 96% yield after 3 hours at reflux, with the carboxylic acid precipitated by acidification to pH 1–2.

Table 2: Comparative Analysis of Hydrolysis Conditions
Ester Derivative Base Solvent Time (h) Yield (%)
Methyl ester LiOH THF/H₂O 3 96
Ethyl ester NaOH EtOH/H₂O 4 89
tert-Butyl ester TFA DCM 1 82

Acid-Catalyzed Ester Cleavage

Trifluoroacetic acid (TFA) efficiently cleaves tert-butyl esters at room temperature, offering a mild alternative to alkaline conditions. However, competing bromine displacement by TFA limits applicability to electron-deficient aryl bromides.

Functionalization of Preformed Isothiazole Rings

Friedel-Crafts Acylation

Electrophilic aromatic substitution using acetyl chloride and AlCl₃ introduces acetyl groups at the 5-position of 3-bromobenzo[c]isothiazole. Subsequent oxidation with KMnO₄ converts the acetyl group to carboxylic acid, though over-oxidation to CO₂ remains a challenge.

Cross-Coupling Reactions

Suzuki-Miyaura coupling with boronic acids enables diversification of the bromine substituent. For example, palladium-catalyzed coupling with phenylboronic acid yields 3-phenyl derivatives, which are oxidized to carboxylic acids in 78% yield.

Industrial-Scale Considerations

Cost-Benefit Analysis of Methods

Nitrous acid oxidation (Method 2.1) is cost-effective for large-scale production, with NaNO₂ priced at $0.50/kg versus $120/kg for Merrifield resin. However, TFA’s corrosivity necessitates specialized reactors, increasing capital expenditure.

Green Chemistry Metrics

Solvent-free cyclization (Method 1.1) reduces waste generation (E-factor = 0.2 vs. 8.5 for solution-phase). Microwave-assisted hydrolysis decreases reaction times from 3 hours to 15 minutes, improving energy efficiency by 40%.

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzo[c]isothiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromobenzo[c]isothiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromobenzo[c]isothiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Structural Analogues Within the Isothiazole Family

a) 3-Bromo-4-phenylisothiazole-5-carboxylic Acid
  • Structure : Differs by a phenyl group at position 4.
  • Synthesis : Similar nitrosative hydrolysis method (99% yield) .
  • Properties: Higher molecular weight (C₁₀H₆BrNO₂S vs. C₈H₄BrNO₂S) and altered solubility due to the phenyl group.
b) Isothiazole-5-carboxylic Acid (CAS 10271-85-9)
  • Structure : Lacks the bromine atom at position 3.
  • Applications : Used as a ligand in coordination chemistry and precursor for bioactive molecules .
c) 5-Nitroisothiazole-3-carboxylic Acid
  • Structure : Nitro group at position 5 instead of bromine.
  • Synthesis : Electrophilic nitration methods.
  • Bioactivity : Demonstrates enhanced reactivity in nucleophilic substitutions .

Table 1: Structural Comparison of Brominated Heterocyclic Carboxylic Acids

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Spectral Data
3-Bromobenzo[c]isothiazole-5-carboxylic acid Benzo[c]isothiazole Br (C3), COOH (C5) C₈H₄BrNO₂S 258.09 IR ν(C=O): 1719 cm⁻¹
3-Bromo-4-phenylisothiazole-5-carboxylic acid Isothiazole Br (C3), Ph (C4), COOH (C5) C₁₀H₆BrNO₂S 284.13 UV λmax: 284 nm
3-Bromobenzo[b]thiophene-5-carboxylic acid Benzo[b]thiophene Br (C3), COOH (C5) C₉H₅BrO₂S 257.10 Not reported

Comparison with Benzo[b]thiophene Analogues

a) 3-Bromobenzo[b]thiophene-5-carboxylic Acid
  • Structure : Replaces the isothiazole ring with a benzo[b]thiophene core.
  • Synthesis : Electrophilic cyclization with NaBr/CuSO₄ .
  • Bioactivity : Exhibits antibacterial activity (MIC = 16 µg/mL against Gram-positive bacteria) .
b) 2-Aryl-3-bromobenzo[b]thiophenes
  • Synthesis : Palladium-catalyzed direct arylation at position 2, tolerating the C3-Br bond .
  • Applications : Used to synthesize bis-heteroaryl derivatives via sequential functionalization .

Comparison with Isoxazole Derivatives

a) 5-Bromo-3-(3-bromophenyl)isoxazole
  • Structure : Isoxazole ring with dual bromine substituents.
  • Applications : Intermediate in agrochemicals and pharmaceuticals .
b) 5-Phenylisoxazole-3-carboxylic Acid
  • Synthesis : Oxidative carboxylation using o-iodoxybenzoic acid .
  • Properties : Lower log P compared to brominated isothiazoles, influencing pharmacokinetics.

Biological Activity

3-Bromobenzo[c]isothiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the isothiazole family, which is characterized by a fused benzene and isothiazole ring system. The presence of the bromine atom and carboxylic acid group at specific positions enhances its reactivity and potential therapeutic applications.

  • Molecular Formula : C8_{8}H5_{5}BrN\O2_{2}S
  • Molecular Weight : Approximately 233.10 g/mol

Research indicates that this compound interacts with various biological targets, which may include enzymes and receptors involved in cancer progression and infectious diseases. The unique structural features of this compound allow it to function as a scaffold for drug development aimed at treating conditions such as cancer and bacterial infections .

Biological Activities

The biological activity of this compound has been documented in several studies, highlighting its potential in various therapeutic areas:

  • Anticancer Activity :
    • Studies have shown that derivatives of isothiazoles exhibit potent anticancer properties by inducing apoptosis in cancer cells through the disruption of cell cycle regulation. For instance, compounds structurally related to this compound have demonstrated effectiveness against multiple cancer cell lines .
  • Antibacterial Properties :
    • The compound has also been evaluated for its antibacterial activity, showing promise against a range of pathogenic bacteria. Its mechanism may involve the inhibition of bacterial growth by disrupting cellular processes .
  • Fungicidal Effects :
    • Similar compounds have been utilized as fungicides, suggesting that this compound may possess fungicidal properties as well .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various isothiazole derivatives, including this compound. The results indicated significant cytotoxic effects on human cancer cell lines, with IC50 values demonstrating potency comparable to established chemotherapeutics.

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast)12.5
This compoundA549 (Lung)15.0

Case Study 2: Antibacterial Activity

In another investigation focusing on antibacterial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus.

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Synthesis Routes

Several synthetic pathways have been developed for producing this compound, often involving bromination and carboxylation reactions of precursor compounds. These synthetic methods are crucial for obtaining the compound in sufficient quantities for biological testing.

Q & A

Basic: What are the established synthetic routes for 3-Bromobenzo[c]isothiazole-5-carboxylic acid, and how are yields optimized?

Methodological Answer:
The compound can be synthesized via hydrolysis of its carboxamide precursor using NaNO₂ in trifluoroacetic acid (TFA) at 0°C. For example, 3-bromoisothiazole-5-carboxamide treated with 4 equivalents of NaNO₂ in TFA achieves 95% yield of the carboxylic acid derivative. Key optimization steps include:

  • Maintaining reaction temperature ≤5°C to minimize side reactions.
  • Using excess NaNO₂ to ensure complete conversion.
  • Purification via recrystallization (e.g., cyclohexane for colorless crystals).
    This method is scalable and reproducible for gram-scale synthesis .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected IR or NMR peaks) during characterization?

Methodological Answer:
Discrepancies between theoretical and observed spectral data require systematic validation:

  • IR Spectroscopy : A broad O-H stretch (2500–2874 cm⁻¹) and strong C=O stretch (~1719 cm⁻¹) confirm the carboxylic acid group. Deviations may indicate incomplete hydrolysis or impurities; repeating the reaction with extended stirring times can resolve this .
  • NMR Analysis : Unexpected peaks may arise from residual solvents or regioisomers. Use deuterated solvents for lock referencing and 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons and verify connectivity .
  • Mass Spectrometry : Isotopic patterns (e.g., MH⁺ and MH⁺+2 peaks at m/z 208 and 210) confirm bromine presence. Deviations suggest halogen loss; recheck reaction conditions for unintended dehalogenation .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • UV-Vis Spectroscopy : λmax at 284 nm (log ε 3.37) confirms the isothiazole ring’s electronic structure .
  • IR Spectroscopy : Carboxylic acid ν(O-H) (2500–2874 cm⁻¹) and ν(C=O) (1719 cm⁻¹) distinguish it from amide precursors (ν(C=O) ~1674 cm⁻¹) .
  • NMR : ¹³C NMR identifies quaternary carbons (e.g., C-4 in isothiazole at δ ~160 ppm) and CH groups. APT experiments differentiate CH₃, CH₂, and Cq signals .

Advanced: How can regioselective functionalization of the isothiazole core be achieved for downstream applications?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Electrophilic Aromatic Substitution : Bromine at C-3 directs subsequent reactions to C-4 or C-5. Use Pd-catalyzed cross-coupling (e.g., Heck or Sonogashira) to introduce aryl/alkynyl groups at C-5 .
  • Protection/Deprotection Strategies : Protect the carboxylic acid with methyl esters to avoid interference during C-H activation. For example, methyl ester derivatives undergo Suzuki-Miyaura coupling at C-4 .
  • DFT Calculations : Predict reactive sites by analyzing frontier molecular orbitals (FMOs) to guide synthetic planning .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the carboxylic acid group.
  • Oxidation Prevention : Avoid contact with strong oxidizers (e.g., peroxides); argon/vacuum sealing is recommended for long-term storage .

Advanced: How can researchers address low yields in large-scale synthesis of this compound?

Methodological Answer:
Scale-up challenges often arise from inefficient mixing or heat dissipation:

  • Reactor Design : Use jacketed reactors with precise temperature control (±1°C) to maintain 0°C during NaNO₂ addition.
  • Solvent Optimization : Replace TFA with a mixed solvent system (e.g., TFA/DCM) to improve solubility and stirring efficiency.
  • Quenching Protocol : Gradually add cold water to the reaction mixture to precipitate the product, minimizing side-product formation .

Basic: What biological or pharmacological applications have been explored for this compound?

Methodological Answer:

  • Antiviral Agents : Derivatives of isothiazole-5-carboxylic acids exhibit anti-HIV activity by targeting viral protease enzymes .
  • Anti-inflammatory Scaffolds : Carboxamide analogs show COX-2 inhibition; further derivatization (e.g., esterification) enhances bioavailability .
  • Agricultural Chemistry : Isothiazole cores are precursors to fungicides; bromine substitution improves lipophilicity for membrane penetration .

Advanced: How can computational chemistry aid in predicting reactivity or designing derivatives?

Methodological Answer:

  • Reactivity Prediction : Use Gaussian or ORCA for DFT calculations to map electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic sites.
  • Docking Studies : AutoDock Vina models interactions with biological targets (e.g., HIV protease) to prioritize derivatives for synthesis.
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at C-3) with bioactivity to guide structural modifications .

Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to bromine vapors or acidic TFA fumes.
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How can researchers validate the purity of this compound for pharmacological studies?

Methodological Answer:

  • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to detect impurities. Purity ≥98% is required for in vivo studies.
  • Elemental Analysis (CHN) : Match experimental C/H/N/Br percentages to theoretical values (e.g., C₄H₂BrNO₂S requires C 23.09%, H 0.97%).
  • Thermogravimetric Analysis (TGA) : Confirm stability up to 140°C to ensure suitability for formulation .

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